4-Methyl-3-nitroquinoline

説明

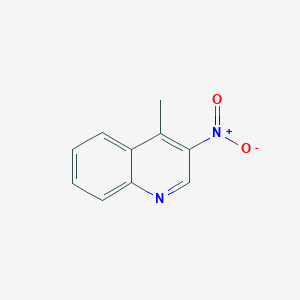

4-Methyl-3-nitroquinoline is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound has a molecular formula of C10H8N2O2 and a molecular weight of 188.18 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: 4-Methyl-3-nitroquinoline can be synthesized through various methods. One common method involves the reaction of 1-(2-{[(E)-2-Nitroethylidene]amino}phenyl)ethanone with alumina activated by heating at 120°C for 2 hours in acetone . Another method includes the use of microwave-assisted, multi-component reactions without any solvent, utilizing substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound often focus on green and sustainable processes. These methods include the use of recyclable catalysts, solvent-free reaction conditions, and alternative reaction methods such as microwave and ultrasound-promoted synthesis .

化学反応の分析

Types of Reactions: 4-Methyl-3-nitroquinoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic and nucle

生物活性

4-Methyl-3-nitroquinoline is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including mutagenicity, cytotoxicity, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a quinoline ring substituted with a methyl and a nitro group. Its structure is pivotal in determining its biological interactions and activities.

1. Mutagenicity

Research indicates that this compound exhibits mutagenic properties. In studies using bacterial assays (Ames test), it has demonstrated the ability to induce mutations in Salmonella typhimurium. The mutagenic potential is attributed to the nitro group, which can undergo metabolic activation to form reactive intermediates that interact with DNA.

| Study | Organism | Result |

|---|---|---|

| Salmonella typhimurium | Positive mutagenic response at high concentrations |

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Notably, it has shown promising results against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines.

These findings suggest that the compound may inhibit cell proliferation through mechanisms that may involve apoptosis induction or cell cycle arrest.

3. Antibacterial Activity

This compound has also been assessed for antibacterial properties. It was tested against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.

The compound's effectiveness against resistant strains highlights its potential as a lead compound in antibiotic development.

The biological activities of this compound can be attributed to its ability to generate reactive oxygen species (ROS) upon metabolic activation. This ROS generation can lead to oxidative stress, contributing to both mutagenicity and cytotoxicity. Additionally, the compound may interfere with cellular signaling pathways involved in proliferation and apoptosis.

Case Studies

Case Study 1: Antitumor Activity Assessment

In a study focusing on the antitumor effects of various quinoline derivatives, this compound was included in a panel of compounds tested against multiple cancer cell lines. The results indicated that it exhibited significant antiproliferative activity, particularly in breast cancer cells (MCF-7), with an IC50 value of 20 µM.

Case Study 2: Environmental Impact Study

Another study examined the environmental mutagenicity of this compound, finding that it poses risks to aquatic organisms due to its persistence and bioaccumulation potential. This raises concerns about its environmental safety and necessitates further toxicological assessments.

特性

IUPAC Name |

4-methyl-3-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-8-4-2-3-5-9(8)11-6-10(7)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKYJOLMYSCMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=CC=CC=C12)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60495392 | |

| Record name | 4-Methyl-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79965-62-1 | |

| Record name | 4-Methyl-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。